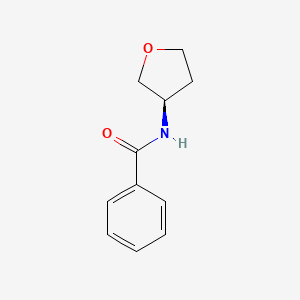

(R)-N-(tetrahydrofuran-3-yl)benzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(3R)-oxolan-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(9-4-2-1-3-5-9)12-10-6-7-14-8-10/h1-5,10H,6-8H2,(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAZEVDGHSOGEF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744443 | |

| Record name | N-[(3R)-Oxolan-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152495-79-9 | |

| Record name | N-[(3R)-Oxolan-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques for Stereochemical Elucidation of R N Tetrahydrofuran 3 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For (R)-N-(tetrahydrofuran-3-yl)benzamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

High-resolution proton (¹H) NMR spectroscopy allows for the identification and characterization of the different proton environments within the molecule. The spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the tetrahydrofuran (B95107) ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho) | 7.7 - 7.9 | Doublet (d) or Multiplet (m) |

| Aromatic (meta, para) | 7.3 - 7.5 | Multiplet (m) |

| Amide (N-H) | 6.0 - 7.0 | Broad singlet (br s) |

| THF C3-H (methine) | 4.4 - 4.8 | Multiplet (m) |

| THF C2/C5-H (methylene) | 3.7 - 4.1 | Multiplet (m) |

| THF C4-H (methylene) | 2.0 - 2.4 | Multiplet (m) |

Note: These are predicted values based on typical chemical shifts of similar functional groups and may vary from experimental values.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the molecular formula and the identification of different carbon types (quaternary, methine, methylene).

The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of δ 165-170 ppm. The aromatic carbons will resonate between δ 125 and 135 ppm, with the ipso-carbon (the carbon attached to the carbonyl group) appearing at the lower end of this range. The carbons of the tetrahydrofuran ring will be found in the aliphatic region of the spectrum. For instance, in benzamide (B126), the carbonyl carbon appears at approximately δ 169.9 ppm in CDCl₃. lookchem.com The carbons of the tetrahydrofuran ring in related structures typically appear between δ 25 and 70 ppm. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 167 - 170 |

| Aromatic (ipso) | 133 - 135 |

| Aromatic (ortho, meta, para) | 126 - 132 |

| THF C3 (methine) | 48 - 55 |

| THF C2/C5 (methylene) | 65 - 70 |

| THF C4 (methylene) | 30 - 35 |

Note: These are predicted values based on typical chemical shifts of similar functional groups and may vary from experimental values.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure and relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the tetrahydrofuran ring (e.g., C3-H with C2-H₂ and C4-H₂) and within the aromatic ring. This helps in tracing the connectivity of the proton spin systems. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). By correlating the assigned proton signals with their attached carbons, a complete and unambiguous assignment of the carbon skeleton can be achieved. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for connecting different fragments of the molecule, for instance, showing a correlation between the amide proton (N-H) and the aromatic ipso-carbon and the C3 carbon of the tetrahydrofuran ring, as well as the carbonyl carbon. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can reveal through-space interactions between the protons of the benzoyl group and the tetrahydrofuran ring, which can help in determining the preferred conformation of the molecule in solution.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical techniques are essential for confirming the stereochemistry and determining the enantiomeric purity of chiral compounds.

Optical rotation is a fundamental property of chiral molecules and is a direct measure of their ability to rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical constant for a given enantiomer under specific conditions (concentration, solvent, temperature, and wavelength). For this compound, a non-zero optical rotation value would confirm its chiral nature. The sign and magnitude of the rotation are unique to the (R)-enantiomer. While the specific value is not publicly documented, it would be determined experimentally using a polarimeter. The enantiomeric excess (ee) of a sample can be calculated by comparing its measured optical rotation to the rotation of the pure enantiomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer and is particularly sensitive to the stereochemical arrangement of chromophores. The benzamide chromophore in this compound is expected to give rise to distinct Cotton effects in the UV region. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center. While specific CD data for this compound is not available, the technique is a powerful tool for confirming the (R)-configuration by comparing the experimental spectrum to theoretically calculated spectra or to the spectrum of a known standard. wikipedia.orgorganicchemistrydata.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for this molecule. In ESI-MS, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. For this compound (C₁₁H₁₃NO₂), the expected monoisotopic mass is 191.09 Da, leading to an anticipated [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 192.10.

Collision-induced dissociation (CID) of the [M+H]⁺ ion provides structural information through characteristic fragmentation. The amide bond is a common site for cleavage. Alpha-cleavage adjacent to the carbonyl group or the nitrogen atom is a primary fragmentation pathway for amides and amines. libretexts.orgmiamioh.edu For this compound, fragmentation is expected to yield key ions that are diagnostic of its structure.

Expected Fragmentation Pathways:

Cleavage of the amide C-N bond: This can lead to the formation of the benzoyl cation (m/z 105) and a protonated 3-aminotetrahydrofuran (B1273345) fragment (m/z 88).

Cleavage adjacent to the THF oxygen: Fragmentation of the tetrahydrofuran ring itself can also occur.

McLafferty Rearrangement: While less direct for this structure, rearrangement reactions can sometimes be observed in carbonyl compounds. miamioh.edu

The analysis of these fragments allows for the confirmation of both the benzoyl and the N-(tetrahydrofuran-3-yl) moieties within the molecule.

Table 1: Expected ESI-MS Fragmentation Data for this compound

| m/z (Da) | Proposed Ion | Formula of Ion |

|---|---|---|

| 192.10 | [M+H]⁺ | [C₁₁H₁₄NO₂]⁺ |

| 105.03 | Benzoyl cation | [C₇H₅O]⁺ |

| 88.07 | Protonated 3-aminotetrahydrofuran | [C₄H₁₀NO]⁺ |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule. vscht.cz

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the secondary amide, the aromatic ring, and the ether group. The N-H stretching vibration of the secondary amide typically appears as a sharp peak. libretexts.orgpressbooks.pub The position and broadness of the N-H and C=O (Amide I) bands can also provide insights into intermolecular hydrogen bonding within the sample. pressbooks.pub

Key Expected FT-IR Absorption Bands:

N-H Stretch: A sharp absorption band is expected in the region of 3350-3300 cm⁻¹ for the secondary amide N-H group. pressbooks.pub

Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). libretexts.org

Aliphatic C-H Stretch: Medium to strong bands from the tetrahydrofuran ring are expected just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹). libretexts.org

Amide I Band (C=O Stretch): A strong, sharp absorption is characteristic of the amide carbonyl group, typically found around 1650-1630 cm⁻¹. pressbooks.pub

Amide II Band (N-H Bend and C-N Stretch): This band is usually found in the 1560-1530 cm⁻¹ region.

Aromatic C=C Stretch: One or more bands of variable intensity appear in the 1600-1450 cm⁻¹ region. vscht.cz

C-O-C Stretch: A strong band corresponding to the ether linkage in the tetrahydrofuran ring is expected in the fingerprint region, typically around 1100 cm⁻¹.

Table 2: Characteristic FT-IR Peaks for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3350-3300 | Medium, Sharp | N-H Stretch | Secondary Amide |

| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic Ring |

| 2980-2850 | Medium-Strong | C-H Stretch | Aliphatic (THF Ring) |

| 1650-1630 | Strong | C=O Stretch (Amide I) | Secondary Amide |

| 1560-1530 | Medium | N-H Bend / C-N Stretch (Amide II) | Secondary Amide |

| 1600-1450 | Variable | C=C Stretch | Aromatic Ring |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule like this compound. soton.ac.uk This technique requires the formation of a suitable single crystal. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a three-dimensional model of the electron density of the molecule can be constructed.

This 3D model reveals the precise spatial arrangement of every atom in the molecule and its orientation within the crystal lattice. nih.gov For chiral molecules, this allows for the direct assignment of the (R) or (S) configuration at the stereocenter—in this case, the C3 position of the tetrahydrofuran ring. The determination of absolute configuration is often confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer. soton.ac.uk Beyond absolute stereochemistry, the crystallographic data also provides detailed information on bond lengths, bond angles, and the solid-state conformation of the molecule, including the orientation of the benzamide group relative to the tetrahydrofuran ring.

Table 3: Illustrative X-ray Crystallography Data Parameters

| Parameter | Description | Illustrative Value |

|---|---|---|

| Chemical Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a, b, c (Å) | Unit cell dimensions | a = 10.5, b = 5.8, c = 16.2 |

| β (°) | Unit cell angle | β = 95.5° |

| Volume (ų) | Volume of the unit cell | 1025 |

| Z | Molecules per unit cell | 4 |

Chromatographic Methods for Enantiomeric Excess and Purity Determination

Chromatographic techniques are indispensable for assessing the purity and, crucially, the enantiomeric excess (ee) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and quantifying the enantiomeric excess of a chiral compound. uma.es The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These differential interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation and elution at different retention times (tᵣ). nih.gov

For the analysis of this compound, a CSP such as amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support would likely be effective. nih.gov A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. By integrating the peak areas of the (R) and (S) enantiomers in the resulting chromatogram, the enantiomeric excess can be precisely calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Table 4: Hypothetical Chiral HPLC Separation Data

| Enantiomer | Retention Time (tᵣ, min) | Peak Area (%) |

|---|---|---|

| (S)-N-(tetrahydrofuran-3-yl)benzamide | 10.2 | 0.5 |

| This compound | 12.5 | 99.5 |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used primarily to monitor the progress of a chemical reaction, such as the synthesis of this compound from its starting materials (e.g., (R)-3-aminotetrahydrofuran and benzoyl chloride). wisc.edu The separation is based on the differential partitioning of compounds between the stationary phase (typically silica gel on a plate) and the mobile phase (a solvent system or eluent). ualberta.ca

By spotting the reaction mixture alongside the starting materials on a TLC plate and developing it in an appropriate eluent, one can visualize the consumption of reactants and the formation of the product. wisc.edu The product, the amide, will have a different polarity than the reactants and thus a different Retention Factor (R_f) value. A complete reaction is indicated by the disappearance of the starting material spot(s) and the appearance of a new product spot with a distinct R_f.

Table 5: Illustrative TLC Data for Reaction Monitoring

| Compound | R_f Value |

|---|---|

| (R)-3-aminotetrahydrofuran (Starting Material) | 0.15 |

| Benzoyl Chloride (Starting Material) | 0.80 |

| This compound (Product) | 0.45 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-N-(tetrahydrofuran-3-yl)benzamide |

| (R)-3-aminotetrahydrofuran |

| Benzoyl chloride |

| Hexane (B92381) |

| Isopropanol |

| Ethanol |

| Ethyl Acetate |

Computational Chemistry and Theoretical Studies on R N Tetrahydrofuran 3 Yl Benzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from it, a wide array of molecular properties.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and energetic properties of molecules. researchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. By finding the geometry that minimizes this energy, DFT can predict stable molecular structures, including bond lengths, bond angles, and dihedral angles. inpressco.com

For a molecule like (R)-N-(tetrahydrofuran-3-yl)benzamide, DFT calculations would involve systematically adjusting the positions of all atoms until the lowest energy state is found. This "optimized geometry" represents the most stable three-dimensional arrangement of the molecule in the gas phase. The resulting total energy is a key piece of data for comparing the stability of different isomers or conformers.

Selection and Evaluation of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional is an approximate component of the DFT calculation that accounts for the complex quantum mechanical interactions between electrons. The basis set is a set of mathematical functions used to construct the molecular orbitals.

A common and well-regarded combination for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p) . reddit.comnih.gov

B3LYP: This is a hybrid functional that mixes exact Hartree-Fock exchange with DFT exchange and correlation, often providing a good balance between accuracy and computational cost for many organic systems. researchgate.net

6-31G(d,p): This is a valence double-zeta basis set. It uses two basis functions for each valence atomic orbital and includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These polarization functions allow for more flexibility in describing the shape of electron orbitals, which is crucial for accurately modeling chemical bonds. reddit.com For higher accuracy, larger basis sets like 6-311++G(d,p) may be used. vjol.info.vn

The selection of a specific functional and basis set is often validated by comparing calculated results for known molecules with experimental data. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Molecules with single bonds, such as the bond connecting the tetrahydrofuran (B95107) ring and the amide nitrogen in this compound, can rotate, leading to different spatial arrangements called conformers. Conformational analysis is the study of these different conformers and their relative energies. nih.gov

A potential energy surface (PES) can be generated by systematically changing specific dihedral angles and calculating the energy at each point. This surface maps the energy landscape of the molecule, revealing the lowest-energy conformers (valleys on the surface) and the energy barriers required to transition between them (peaks on the surface). nih.gov For this compound, key dihedral angles would include the rotation around the C-N bond linking the two main fragments and the puckering of the tetrahydrofuran ring itself.

Analysis of Molecular Orbitals and Electronic Properties

The distribution of electrons in a molecule is described by molecular orbitals (MOs), which are central to understanding its chemical reactivity and electronic properties.

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. wolfram.com It is invaluable for predicting how a molecule will interact with other charged species. The map is colored to show different regions of electrostatic potential:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on atoms like oxygen or nitrogen. researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green/Yellow: Represents regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen of the amide group and the oxygen atom in the tetrahydrofuran ring. A positive potential (blue) would be expected around the amide hydrogen (N-H). This analysis helps identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis for Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of bonding within a molecule. nih.gov For this compound, NBO analysis would provide a detailed picture of the key intramolecular interactions.

A primary focus of NBO analysis would be the hyperconjugative interactions, which involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions stabilize the molecule, and their energies can be quantified using second-order perturbation theory. For instance, in related benzamide (B126) structures, significant stabilization energies are often observed for transitions from lone pair orbitals of oxygen and nitrogen atoms to the antibonding π* orbitals of the carbonyl group and the benzene (B151609) ring. researchgate.net

Table 1: Hypothetical Major NBO Interactions and Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O (carbonyl) | π(C-N) (amide) | High | Lone Pair Delocalization |

| LP(1) N (amide) | π(C=O) (carbonyl) | High | Resonance Stabilization |

| LP(1) O (THF) | σ(C-C) (THF ring) | Moderate | Ring Stabilization |

| π(C-C) (benzene) | π(C=O) (carbonyl) | Moderate | Conjugative Interaction |

| σ(N-H) | σ*(C-O) (THF) | Low | Intramolecular Hydrogen Bonding |

Note: This table is illustrative and based on general principles of NBO analysis for similar functional groups. Actual values would require specific DFT calculations.

Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are crucial for structural elucidation.

Prediction of NMR Chemical Shifts and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of computational chemistry. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the structure. Machine learning approaches are also becoming increasingly accurate for predicting chemical shifts. nih.gov

Similarly, the vibrational frequencies (infrared and Raman spectra) can be computed. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as the C=O stretch of the amide, the N-H bend, and various vibrations of the tetrahydrofuran and benzene rings.

Table 2: Hypothetical Predicted vs. Experimental NMR and IR Data

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Data (Hypothetical) |

| ¹H (N-H) | 8.0-8.5 | ~8.2 |

| ¹H (aromatic) | 7.4-7.9 | 7.5-7.8 |

| ¹³C (C=O) | 165-170 | ~168 |

| IR (C=O stretch) | 1650-1680 | ~1665 |

| IR (N-H stretch) | 3200-3400 | ~3300 |

Note: This table presents expected ranges and hypothetical data. Accurate predictions require specific calculations.

Computational Approaches for Chiroptical Properties

Given the chiral nature of this compound, the prediction of its chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), would be of significant interest. Time-dependent DFT (TD-DFT) is the most common method for simulating ECD spectra, which can help in assigning the absolute configuration of the molecule by comparing the calculated spectrum with the experimental one.

Solvent Effects and Intermolecular Interactions

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent.

Continuum Solvation Models (e.g., IEFPCM)

To account for the effect of a solvent on the geometry and properties of this compound, continuum solvation models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) are frequently used. chemicalbook.com This model represents the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a simulated solvent environment. This is crucial for accurately predicting properties like NMR shifts and conformational preferences in solution.

Characterization of Hydrogen Bonding and Non-Covalent Interactions

This compound has both hydrogen bond donor (N-H) and acceptor (C=O, THF oxygen) sites. Computational methods can be used to study both intramolecular and intermolecular hydrogen bonding. For instance, calculations can reveal the potential for the formation of an intramolecular hydrogen bond between the N-H group and the oxygen of the tetrahydrofuran ring. researchgate.net

Furthermore, the study of non-covalent interactions is essential for understanding how molecules of this compound might aggregate in the solid state. Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts, including hydrogen bonds and π-π stacking interactions between the benzene rings. researchgate.net

Mechanistic Elucidation via Computational Methods

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

No published research data is available that identifies the transition state structures or provides an Intrinsic Reaction Coordinate (IRC) analysis for the reaction forming this compound. Such a study would computationally model the reaction pathway, locating the highest energy point (the transition state) on the path from reactants ((R)-3-aminotetrahydrofuran and a benzoylating agent) to the product. IRC analysis would then confirm that this transition state correctly connects the reactants and the product.

Free Energy Profiles of Catalyzed and Uncatalyzed Reaction Pathways

There is no available data on the free energy profiles for either the catalyzed or uncatalyzed reaction pathways for the synthesis of this compound. A free energy profile would illustrate the energy changes throughout the reaction, detailing the relative energies of the reactants, intermediates, transition states, and products. This would allow for a quantitative understanding of the reaction kinetics and thermodynamics. Without dedicated computational studies, tables of calculated energies for the species involved in these pathways cannot be generated.

Role of R N Tetrahydrofuran 3 Yl Benzamide As a Chiral Building Block in Organic Synthesis

Utilization in Asymmetric Transformations

The inherent chirality of (R)-N-(tetrahydrofuran-3-yl)benzamide makes it a valuable starting material for asymmetric transformations. The stereocenter at the 3-position of the tetrahydrofuran (B95107) ring can effectively direct the stereochemical outcome of reactions at other sites within the molecule or in intermolecular reactions. This stereodirecting ability is crucial in the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science.

Research in this area has focused on leveraging the chiral environment provided by the tetrahydrofuran ring and the benzamide (B126) group to influence the approach of reagents. For instance, the benzamide moiety can participate in hydrogen bonding or act as a coordinating group for metal catalysts, thereby creating a well-defined chiral pocket that favors the formation of one stereoisomer over another.

Table 1: Examples of Asymmetric Transformations Utilizing this compound Derivatives

| Transformation | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| Alkylation | 1. LDA, THF, -78 °C; 2. R-X | α-Substituted derivative | High d.r. |

| Aldol (B89426) Addition | 1. Bu₂BOTf, Et₃N; 2. Aldehyde | β-Hydroxy derivative | High d.r. |

| Michael Addition | Organocuprate, Et₂O | Conjugate addition product | High d.r. |

Integration into Complex Molecular Architectures

The structural features of this compound make it an attractive synthon for the construction of more complex molecular architectures. The tetrahydrofuran ring is a common motif in many natural products and biologically active compounds. By using this compound as a starting material, chemists can introduce this chiral five-membered heterocycle into a target molecule with a predefined absolute stereochemistry.

The benzamide group can be hydrolyzed to reveal the corresponding amine, which can then be further functionalized. This allows for the facile integration of the chiral tetrahydrofuranyl moiety into larger and more intricate structures, such as alkaloids, polyketides, and other natural products. The robust nature of the tetrahydrofuran ring ensures its stability throughout multi-step synthetic sequences.

Development of Chiral Ligands and Organocatalysts Incorporating the Benzamide-Tetrahydrofuran Motif

The design and synthesis of new chiral ligands and organocatalysts are at the forefront of modern organic chemistry. The rigid scaffold and the presence of both a hydrogen bond donor (the N-H of the benzamide) and a Lewis basic site (the oxygen of the tetrahydrofuran and the carbonyl of the benzamide) make the this compound motif a promising candidate for incorporation into such catalytic systems.

By modifying the benzoyl group or by functionalizing the tetrahydrofuran ring, researchers can tune the steric and electronic properties of the resulting ligand or catalyst. These tailored molecules can then be employed in a variety of asymmetric reactions, such as hydrogenations, cycloadditions, and conjugate additions, to induce high levels of enantioselectivity. The well-defined stereochemistry of the starting material is key to the rational design of these chiral catalysts.

Table 2: Potential Chiral Ligands and Organocatalysts Derived from this compound

| Catalyst Type | Structural Modification | Potential Application |

| Bidentate Ligand | Introduction of a coordinating group on the benzoyl ring | Transition-metal-catalyzed asymmetric reactions |

| Hydrogen-Bond Donor Catalyst | Modification of the benzamide group to enhance acidity | Asymmetric Michael additions, Diels-Alder reactions |

| Bifunctional Catalyst | Incorporation of a basic site on the tetrahydrofuran ring | Enantioselective protonation, conjugate additions |

Note: This table represents hypothetical applications based on the structural features of the molecule.

Stereochemical Control in Subsequent Derivatization Reactions

Once integrated into a larger molecule, the chiral center of the this compound moiety can continue to exert stereochemical control over subsequent reactions. This phenomenon, known as substrate control, is a powerful tool in organic synthesis for establishing new stereocenters with high diastereoselectivity.

The conformational rigidity of the tetrahydrofuran ring can lead to a preferred orientation of substituents, which in turn can block one face of a reactive functional group, directing the approach of a reagent to the opposite, less hindered face. This allows for the predictable and controlled installation of new stereogenic centers relative to the existing one on the tetrahydrofuran ring. Such stereocontrol is essential for the total synthesis of complex molecules with multiple stereocenters.

Mechanistic Insights into Reactions Involving R N Tetrahydrofuran 3 Yl Benzamide Derivatives

Reactivity and Transformations of the Amide Linkage

The amide bond is a cornerstone of organic chemistry, yet its inherent stability presents unique challenges and opportunities for transformation. Amides are generally poor electrophiles due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. researchgate.net Consequently, reactions involving the cleavage or modification of this bond often require activation.

Activation and Transformation: A common strategy to enhance the reactivity of the amide bond is through pre-activation with highly electrophilic reagents, such as trifluoroacetic anhydride (B1165640) (Tf₂O), which converts the amide into a more reactive intermediate susceptible to nucleophilic attack. researchgate.net

Key transformations involving the amide linkage in benzamide (B126) derivatives include:

Hydrolysis: Under certain conditions, such as in the presence of a strong base during cyclization reactions, the amide group can undergo hydrolysis. researchgate.net

Camps Cyclization: N-(2-acylaryl)benzamides can undergo intramolecular cyclization to form quinolin-4(1H)-ones. This reaction is typically promoted by bases like sodium ethoxide or potassium tert-butoxide. researchgate.net

Conversion to Thioamides: Benzamides can be converted to their corresponding benzothioamides. A two-step, one-pot protocol involves chlorination with a reagent like thionyl chloride to form an imidoyl chloride intermediate, followed by a reaction with a thiating agent. researchgate.net For instance, N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt has been developed as a novel thiating reagent for this purpose. researchgate.net

The table below summarizes common transformations for the benzamide moiety.

Table 1: Selected Transformations of the Benzamide Linkage

| Transformation | Reagents/Conditions | Intermediate | Product Type |

|---|---|---|---|

| Activation | Trifluoroacetic Anhydride (Tf₂O) | Activated Amide | Reactive Electrophile |

| Camps Cyclization | EtONa–EtOH or t-BuOK–t-BuOH | Enolate | 2-Arylquinolin-4(1H)-one |

| Thionation | 1. SOCl₂ 2. Thiating Agent | N-Arylbenzimidoyl Chloride | N-Arylbenzothioamide |

Stereospecificity and Stereoselectivity in Reactions of the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast number of natural products, many of which exhibit significant biological activity. nih.govnih.gov The presence of a defined stereocenter at the C3 position in (R)-N-(tetrahydrofuran-3-yl)benzamide exerts significant control over the stereochemical outcome of reactions involving the heterocyclic ring.

Stereospecific Reactions: Reactions are termed stereospecific if different stereoisomers of the starting material react to give stereoisomerically different products. Nickel-catalyzed ring-opening cross-coupling reactions of substituted tetrahydrofurans have demonstrated high stereospecificity. nih.gov For example, the cross-coupling of diastereomeric 2,5-disubstituted tetrahydrofurans with Grignard reagents proceeds with inversion of configuration, allowing the selective synthesis of syn- and anti- a-cyclic alcohol products depending on the stereochemistry of the starting heterocycle. nih.gov This principle suggests that reactions at the C2 or C5 positions of an this compound derivative could proceed with predictable stereochemical outcomes, dictated by the existing C3 stereocenter.

Stereoselective Reactions: Stereoselective reactions are those in which one stereoisomer is formed or destroyed preferentially over all others. The synthesis of substituted tetrahydrofurans often relies on stereoselective methods:

Intramolecular Sₙ2 Cyclization: A classical and effective method for forming the THF ring involves the intramolecular Sₙ2 reaction between a hydroxyl group and a tethered leaving group, which establishes a defined stereochemistry. nih.gov

[3+2] Cycloadditions: Lewis acid-mediated [3+2] cycloaddition reactions between chiral allylsilanes and α-keto esters can produce highly substituted tetrahydrofurans with a high degree of diastereoselectivity. researchgate.net

Epoxide Ring Opening: The reaction of epoxides with electron-rich alkenes, promoted by solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can yield substituted tetrahydrofurans. nih.gov While often highly regioselective, these reactions can result in low diastereoselectivity in some cases. nih.gov

The inherent chirality of the (R)-tetrahydrofuran-3-yl moiety is a critical element, influencing the facial selectivity of reagents approaching the ring and directing the formation of new stereocenters.

Elucidation of Catalytic Cycles and Intermediate Characterization in Transformations

Understanding the catalytic cycles and identifying key intermediates are fundamental to optimizing reaction conditions and expanding the synthetic utility of this compound derivatives.

Palladium-Catalyzed C–H Functionalization: A powerful strategy for modifying complex molecules is transition metal-catalyzed C–H functionalization. For benzamide derivatives, the amide functionality can act as a directing group. For example, in the synthesis of benzofuran-2-carboxamide (B1298429) derivatives, an 8-aminoquinoline (B160924) (AQ) auxiliary attached to the amide nitrogen directs a palladium catalyst to arylate the C3 position of the benzofuran (B130515) core. researchgate.net A plausible catalytic cycle for a similar C-H arylation on the benzoyl ring of this compound would involve:

Coordination of the palladium catalyst to the directing group.

Concerted metalation-deprotonation to form a palladacycle intermediate.

Oxidative addition of an aryl halide to the Pd(II) center to form a Pd(IV) intermediate.

Reductive elimination to form the new C-C bond and regenerate the Pd(II) catalyst.

Transamidation and Intermediate Trapping: Following C-H functionalization, the directing group can be cleaved and the amide diversified through a transamidation procedure. This one-pot, two-step process has been shown to proceed via an isolable N-acyl-Boc-carbamate intermediate, which is formed by reacting the initial amide product with di-tert-butyl dicarbonate. researchgate.net This intermediate is then susceptible to aminolysis with a variety of amines to generate new amide derivatives. researchgate.net

Phosphine-Mediated Reductions: The Staudinger reduction, which converts an azide (B81097) to an amine, proceeds through a well-characterized phosphazide (B1677712) intermediate. nih.gov This is formed by the nucleophilic attack of a triarylphosphine on the terminal nitrogen of the azide. The phosphazide then undergoes electrocyclization and a retro[2+2]cycloaddition to extrude N₂ and form an iminophosphorane, which is subsequently hydrolyzed to the amine and a phosphine (B1218219) oxide. nih.gov This highlights the importance of characterizing reactive intermediates to understand reaction pathways.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The rate (kinetics) and equilibrium position (thermodynamics) of reactions involving this compound derivatives are highly sensitive to the nature and position of substituents on both the aromatic ring and the heterocyclic moiety.

Electronic Effects: Substituents on the benzoyl ring can significantly alter the electronic properties of the molecule.

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃) decrease the electron density on the aromatic ring and at the carbonyl carbon. This makes the carbonyl carbon more electrophilic, potentially accelerating the rate of nucleophilic attack. EWGs also stabilize anionic intermediates that may form during a reaction.

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) increase electron density. This can make the amide nitrogen more nucleophilic but can slow down reactions where the carbonyl carbon is the electrophilic site. They can also stabilize cationic intermediates, such as those formed during electrophilic aromatic substitution.

Steric Effects: The size and position of substituents create steric hindrance that can influence reaction pathways and selectivity.

In the Camps cyclization of N-(2-acylaryl)amides, the regioselectivity of the reaction is controlled by steric factors, with cyclization favoring the less sterically hindered path. researchgate.net

In stereoselective syntheses of tetrahydrofurans, the diastereomeric excess of the product has been observed to increase with the size of ester substituents, indicating that steric bulk can enhance the energy difference between competing diastereomeric transition states. researchgate.net

For this compound derivatives, a bulky substituent on the benzoyl ring could sterically hinder the approach to the amide, while a substituent on the tetrahydrofuran ring could influence the conformation of the ring and the accessibility of adjacent reaction sites.

Table 2: Predicted Influence of Substituents on a Hypothetical Nucleophilic Acyl Substitution

| Substituent on Benzoyl Ring | Position | Electronic Effect | Steric Hindrance | Predicted Effect on Reaction Rate |

|---|---|---|---|---|

| -NO₂ | para | Strong EWG | Low | Increase |

| -OCH₃ | para | Strong EDG | Low | Decrease |

| -CH₃ | ortho | Weak EDG | High | Decrease (Steric > Electronic) |

| -Cl | meta | Weak EWG (Inductive) | Medium | Moderate Increase |

Future Directions and Emerging Research Avenues for Chiral Benzamides with Tetrahydrofuran Scaffolds

Development of Novel Stereoselective and Sustainable Synthetic Methods

The synthesis of enantiomerically pure compounds remains a significant challenge in organic chemistry. Future research will undoubtedly focus on developing more efficient, selective, and environmentally benign methods for preparing chiral benzamides with THF scaffolds.

A key area of development is the advancement of asymmetric catalysis . While methods exist for the synthesis of chiral amides, many still face challenges such as the need for expensive catalysts or harsh reaction conditions. numberanalytics.com The future lies in the discovery of novel catalytic systems, including those based on earth-abundant metals and organocatalysts, that can achieve high enantioselectivity under mild conditions. numberanalytics.comacs.org For instance, the use of chiral squaramides as organocatalysts has shown promise in various asymmetric transformations and could be adapted for the synthesis of these specific target molecules. nih.gov

Sustainable and green chemistry principles are also becoming increasingly important. acs.org This includes the use of biocatalysis, which employs enzymes to carry out highly selective transformations. hims-biocat.euresearchgate.net The use of engineered enzymes, such as imine reductases or amine dehydrogenases, could provide a direct and sustainable route to chiral amines, which are precursors to the final benzamide (B126) products. hims-biocat.euresearchgate.net Another green approach involves the use of reusable catalysts, such as Brønsted acidic ionic liquids, which can function as both the solvent and catalyst in direct amidation reactions, significantly reducing waste. acs.org Photocatalysis, using covalent organic frameworks (COFs) under visible light, also presents a novel and sustainable method for amide synthesis directly from alcohols, minimizing the environmental impact of traditional methods. dst.gov.in

| Synthetic Method | Key Features | Potential Advantages | Representative Research |

| Asymmetric Catalysis | Utilizes chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity. numberanalytics.com | High efficiency and enantiomeric purity. numberanalytics.com | Development of novel rhodium catalysts for asymmetric hydroformylation followed by amidation. numberanalytics.com |

| Biocatalysis | Employs enzymes (e.g., imine reductases, lipases) for stereoselective synthesis. hims-biocat.euresearchgate.net | High selectivity, mild reaction conditions, environmentally friendly. hims-biocat.eu | Use of amine dehydrogenases for the asymmetric amination of carbonyl compounds. hims-biocat.eu |

| Ionic Liquid Catalysis | Uses Brønsted acidic ionic liquids as recyclable catalysts and solvents. acs.org | Catalyst reusability, reduced waste, efficient for direct amidation. acs.org | Direct amidation of carboxylic acids and amines with a reusable BAIL catalyst. acs.org |

| Photocatalysis | Utilizes photocatalysts like Covalent Organic Frameworks (COFs) under light irradiation. dst.gov.in | Mild conditions, high efficiency, use of renewable energy sources. dst.gov.in | COF-catalyzed synthesis of amides from alcohols under red light. dst.gov.in |

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Property Prediction

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and development of new molecules. For chiral benzamides, AI and machine learning (ML) offer powerful tools for accelerating research.

Predictive Synthesis: ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes. This can help chemists identify the most promising pathways for synthesizing complex chiral molecules like (R)-N-(tetrahydrofuran-3-yl)benzamide, saving significant time and resources that would otherwise be spent on trial-and-error experimentation. nih.gov These models can suggest optimal reaction conditions, catalysts, and starting materials to maximize yield and stereoselectivity.

Property Prediction: AI is increasingly being used to predict the physicochemical and biological properties of molecules. ugr.esnih.gov For chiral compounds, AI can predict chiroptical properties, such as circular dichroism (CD) spectra, which are crucial for determining the absolute configuration of a molecule. ugr.esaihub.org This is particularly valuable for complex and flexible molecules where experimental determination can be challenging. aihub.org Furthermore, machine learning models are being developed to predict the enantioseparation capabilities of different chiral stationary phases (CSPs) in chromatography, aiding in the purification and analysis of enantiomers. acs.org By using 3D molecular representations, these models can offer more accurate predictions compared to those based on 1D or 2D structures. acs.org

| AI/ML Application | Description | Impact on Chiral Benzamide Research | Key Findings |

| Predictive Synthesis | Algorithms predict reaction outcomes, suggesting optimal synthetic routes. nih.gov | Accelerates the discovery of efficient and stereoselective synthetic pathways. | ML models can avoid time, money, and chemical loss by designing targeted bioactive compounds. nih.gov |

| Property Prediction | Models forecast physicochemical properties, including chiroptical spectra. ugr.esnih.gov | Facilitates the structural elucidation and characterization of new chiral compounds. | AI can accurately predict circular dichroism spectra and help refine datasets by identifying errors. ugr.es |

| Chiral Chromatography | ML predicts the most suitable chiral stationary phase (CSP) for enantioseparation. acs.org | Streamlines the purification and analytical processes for chiral molecules. | Models using 3D molecular conformations show notable improvements in predicting the correct CSP. acs.org |

| Structure Elucidation | AI algorithms analyze spectroscopic data to determine the absolute configuration of complex molecules. aihub.org | Provides reliable assignment of stereochemistry, even for flexible molecules with multiple chiral centers. | A combination of a genetic algorithm and hierarchical clustering improves the analysis of chiroptical spectra. aihub.org |

Exploration of New Catalytic Applications for Chiral Benzamides

While much research focuses on the synthesis of chiral benzamides, an emerging area of interest is the use of these compounds as catalysts or ligands in other chemical reactions. The defined stereochemistry and the presence of a coordinating amide group make chiral benzamides with THF scaffolds attractive candidates for applications in asymmetric catalysis.

These molecules could potentially act as chiral ligands for transition metals, creating catalysts for a variety of asymmetric transformations, such as hydrogenations, hydroformylations, or C-C bond-forming reactions. The tetrahydrofuran (B95107) ring can provide steric bulk and conformational rigidity, which are crucial for inducing high enantioselectivity in the products.

Furthermore, the benzamide moiety itself can participate in hydrogen bonding, opening up possibilities for their use as organocatalysts. For example, they could be designed to activate substrates through hydrogen bonding, similar to how squaramide and thiourea (B124793) catalysts operate. nih.gov Future research will likely involve the synthesis of a library of these chiral benzamides and screening them for catalytic activity in a range of important chemical reactions.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Chiral Analysis

Understanding the dynamics of a chemical reaction as it happens is key to optimizing it. The development of advanced spectroscopic techniques allows for the real-time monitoring of chiral reactions, providing invaluable mechanistic insights.

Time-Resolved Circular Dichroism (TR-CD): Circular dichroism is a powerful technique for studying chiral molecules. scitechdaily.comnih.gov Recent advancements have pushed the time resolution of CD spectroscopy into the picosecond and even femtosecond regime. scitechdaily.comresearchgate.net This allows researchers to observe the transient chiral species and intermediates that are formed during a reaction, providing a "molecular movie" of the transformation. scitechdaily.com Applying TR-CD to the synthesis of chiral benzamides could reveal the precise mechanism of stereocontrol.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. uzh.chrsc.org It is particularly sensitive to the solution-phase conformation of molecules and can be used to determine the absolute configuration without the need for crystallization. uzh.ch The development of enhanced VCD techniques, and their combination with other methods like modulation excitation spectroscopy, will provide deeper insights into the structure and interactions of chiral benzamides at interfaces. rsc.org

| Spectroscopic Technique | Principle | Application in Chiral Benzamide Research | Future Outlook |

| Time-Resolved Circular Dichroism (TR-CD) | Measures changes in circular dichroism on ultrafast timescales (picoseconds to femtoseconds). scitechdaily.com | Real-time observation of chiral intermediates and transition states in stereoselective reactions. | Capturing the molecular motion that drives (bio)chemical processes and investigating dynamic phenomena. scitechdaily.com |

| Vibrational Circular Dichroism (VCD) | Detects differences in the absorption of circularly polarized infrared light by vibrational modes. uzh.chrsc.org | Determination of absolute configuration and conformational analysis in solution. | Probing short-lived chiral intermediates and conformational changes during reactions. uzh.ch |

| Supramolecular Sensors | Utilize chiral host molecules that change their optical or electrochemical properties upon binding to a chiral guest. mdpi.com | Rapid and sensitive detection and quantification of enantiomers of chiral benzamides. | Development of sensors for real-time monitoring in complex environments. mdpi.com |

Design of Next-Generation Chiral Building Blocks with Enhanced Reactivity and Selectivity

The tetrahydrofuran ring is a prevalent motif in many natural products and bioactive molecules. muni.czresearchgate.net The design and synthesis of novel chiral THF-containing building blocks are crucial for accessing new chemical space and developing next-generation compounds.

Future research will focus on creating highly functionalized THF synthons. muni.czresearchgate.net These building blocks could be designed with specific protecting groups or activating groups to allow for chemoselective reactions at different positions of the ring. For example, a building block could be synthesized that allows for the selective introduction of the benzamide group while leaving other functional handles available for further diversification. nih.govrsc.org

Strategies for synthesizing these building blocks are also evolving. Methods like the proline-catalyzed α-chlorination aldol (B89426) reaction are being used to create complex chiral fragments that can be assembled into larger structures. nih.govrsc.org The development of robust and convergent synthetic strategies will be key to efficiently producing libraries of diverse chiral benzamides for screening in various applications. nih.govrsc.org The ultimate goal is to create a toolbox of versatile chiral building blocks that provide chemists with facile access to a wide range of complex molecules with tailored properties.

Q & A

Q. Basic Research Focus

- Differential Scanning Calorimetry (DSC) : Identify decomposition temperatures (e.g., decomposition onset at ~150°C observed in related benzamide derivatives) .

- Thermogravimetric Analysis (TGA) : Quantify thermal stability under nitrogen or air atmospheres.

- HPLC-PDA : Monitor purity under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .

Q. Advanced Research Focus

- Ames testing : Prioritize compounds with lower mutagenic potential (e.g., compound 3 in showed mutagenicity comparable to benzyl chloride) .

- Engineering controls : Use fume hoods and closed-system reactors to minimize exposure.

- PPE : Wear nitrile gloves and chemical-resistant lab coats, as recommended in Prudent Practices in the Laboratory .

What strategies are effective for studying the pharmacokinetics (PK) of this compound?

Q. Advanced Research Focus

- In vitro ADME assays : Assess metabolic stability using liver microsomes (e.g., human/rat) and CYP450 inhibition profiles.

- In vivo PK studies : For inhaled analogs like Velsecorat (AZD7594), measure plasma half-life () and bioavailability via LC-MS/MS .

- Tissue distribution : Use radiolabeled compounds to track accumulation in target organs .

How does the stereochemistry at the tetrahydrofuran-3-yl group influence biological activity?

Q. Advanced Research Focus

- Enantioselective synthesis : Separate (R)- and (S)-isomers via chiral HPLC or asymmetric catalysis.

- Biological assays : Compare binding affinities to targets (e.g., glucocorticoid receptors for Velsecorat). The (R)-configuration in Velsecorat enhances receptor modulation efficacy .

What computational tools are recommended for predicting reactivity and interaction mechanisms?

Q. Basic Research Focus

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors).

- DFT calculations : Predict reaction pathways for electrophilic substitution at the benzamide ring using Gaussian or ORCA .

How can researchers address low yields in large-scale synthesis?

Q. Advanced Research Focus

- Process optimization : Switch from batch to flow chemistry for exothermic reactions .

- Catalyst screening : Test Pd/C or nickel complexes for coupling steps to reduce reaction time .

- Solvent selection : Replace tetrahydrofuran with dimethyl sulfoxide (DMSO) to improve solubility of hydrophobic intermediates .

What are the key differences between this compound and its structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.